Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride
Description
Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate hydrochloride is a bicyclic α-amino ester hydrochloride derivative. The bicyclo[3.1.0]hexane moiety introduces structural rigidity, which can enhance binding specificity in biological systems. For example, and describe synthetic routes for 3-azabicyclo[3.1.0]hexane intermediates, which involve hydrogenation and deprotection steps .
Properties
IUPAC Name |
methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)8(10)7-3-5-2-6(5)4-7;/h5-8H,2-4,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDKPYVLGBKSSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CC2CC2C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method uses an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields . The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert carbonyl groups to alcohols or amines to amides.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the synthesis of various bioactive compounds and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding sites, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural and molecular parameters of the target compound with analogs:
Q & A
Q. What are the optimal synthetic routes for preparing Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate hydrochloride with high purity?
- Methodological Answer : Synthesis typically involves a multi-step process starting with bicyclo[3.1.0]hexane derivatives. Key steps include:
- Amination : Reacting 3-bicyclo[3.1.0]hexyl aldehyde with glycine methyl ester hydrochloride under reductive conditions (e.g., sodium borohydride or catalytic hydrogenation) .
- Esterification : Use of methanol or ethanol as solvents under reflux to form the methyl ester .
- Salt Formation : Treatment with HCl to stabilize the compound as a hydrochloride salt .
- Optimization : Critical parameters include temperature control (20–60°C), solvent polarity (ethanol/water mixtures enhance yield), and purification via recrystallization or column chromatography .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm the bicyclo[3.1.0]hexanyl moiety and ester/amino group positioning (e.g., δ ~3.7 ppm for methoxy groups, δ ~4.2 ppm for CH-NH2) .
- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]+ at m/z ~228 for the free base; adjusted for HCl salt) .
- X-ray Crystallography : Resolves stereochemical details of the bicyclic system and salt conformation .
- Elemental Analysis : Confirms C, H, N, and Cl content within ±0.3% theoretical values .
Q. How does the bicyclo[3.1.0]hexanyl group influence the compound’s chemical reactivity?
- Methodological Answer : The bicyclo[3.1.0]hexane core introduces steric strain and unique electronic effects:
- Nucleophilic Substitution : Enhanced reactivity at the α-carbon due to electron-withdrawing effects of the bicyclic system .
- Oxidation Stability : The strained ring resists oxidation under mild conditions but may undergo ring-opening with strong oxidizers (e.g., KMnO4) .
- Acid/Base Stability : The hydrochloride salt is stable in acidic conditions but may hydrolyze in basic media, requiring pH-controlled storage .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in carbene-mediated reactions?
- Methodological Answer : Studies on analogous bicyclo[3.1.0]hexyl systems suggest:
- Ion-Pair Intermediates : Carbene fragmentation (e.g., from oxychlorocarbene derivatives) proceeds via a cation-chloride ion pair rather than a trishomocyclopropenyl cation, as shown by kinetic isotope effects and labeling .
- Steric Effects : The bicyclic structure directs regioselectivity in substitution reactions, favoring trans- over cis-products in some cases .
- Computational Modeling : DFT calculations can predict transition states and optimize reaction pathways for targeted functionalization .
Q. How can computational methods predict the compound’s biological target interactions?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) based on structural analogs .
- QSAR Models : Correlate substituent effects (e.g., methoxymethyl vs. halogen groups) with bioactivity using datasets from similar amino acid esters .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key binding residues .
Q. How can contradictory data on the compound’s biological activity be resolved?
- Methodological Answer :
- Dose-Response Studies : Replicate assays across multiple cell lines (e.g., HEK293 vs. RAW264.7) to clarify concentration-dependent effects .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may skew results .
- Structural Analog Comparison : Benchmark against compounds like Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate hydrochloride, which shows clearer factor Xa inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
